molecular formula C17H18N2O5S B4279028 METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4279028
M. Wt: 362.4 g/mol
InChI Key: PXIKEBTZPLOSIS-UHFFFAOYSA-N
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Description

Methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ester group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Ester Group: The ester group can be introduced through esterification of the thiophene ring with methanol in the presence of an acid catalyst.

    Amidation Reaction: The amide linkage is formed by reacting the ester with an amine, such as 4-methylphenoxyacetyl chloride, under basic conditions.

    Final Coupling: The final step involves coupling the aminocarbonyl group to the thiophene ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

Methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
  • Methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate

Uniqueness

Methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate is unique due to its specific structural features, such as the presence of a 4-methylphenoxy group and a thiophene ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

methyl 5-carbamoyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-9-4-6-11(7-5-9)24-8-12(20)19-16-13(17(22)23-3)10(2)14(25-16)15(18)21/h4-7H,8H2,1-3H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIKEBTZPLOSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
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METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
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METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
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METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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